molecular formula C9H9ClF3NO2 B13439464 L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride

Cat. No.: B13439464
M. Wt: 255.62 g/mol
InChI Key: QCVCLPJIZUMSBO-FJXQXJEOSA-N
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Description

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is a fluorinated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of 3,4,5-trifluorophenylacetonitrile as a starting material, which undergoes a series of reactions including hydrolysis and amination to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve high-pressure reactions with ammonia water in the presence of catalysts such as cuprous salt or copper oxide. This method ensures high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .

Scientific Research Applications

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways .

Biological Activity

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological interactions, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving fluorinated precursors. The trifluorophenyl group enhances the lipophilicity and bioavailability of the amino acid, potentially influencing its interaction with biological targets. The synthesis typically employs techniques such as Michael addition reactions and enzymatic transamination processes to ensure high enantiomeric purity and yield .

1. Enzyme Inhibition

This compound has been studied for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals. The compound exhibits significant binding affinity to DPP-4, with studies indicating an IC50 value of approximately 16.8 nM . The trifluorophenyl moiety contributes to enhanced hydrophobic interactions within the enzyme's active site, facilitating effective inhibition.

3. Antitumoral Effects

Fluorinated amino acids are also being explored for their antitumoral properties. The incorporation of fluorine into amino acids can enhance their ability to modulate protein interactions involved in tumor progression. Preliminary studies indicate that this compound may influence signaling pathways associated with cancer cell proliferation and survival . However, more targeted research is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
DPP-4 InhibitionThis compound shows potent inhibition (IC50 = 16.8 nM).
Antimicrobial ActivitySimilar compounds exhibit significant antimicrobial effects against various bacterial strains.
Antitumoral ActivityPotential modulation of cancer-related signaling pathways; further studies needed for confirmation.

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1

InChI Key

QCVCLPJIZUMSBO-FJXQXJEOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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